Thiolan-3-ylmethanamine
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Overview
Description
Thiolan-3-ylmethanamine is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.21. The purity is usually 95%.
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Scientific Research Applications
Anticancer Therapies
Thiolated polymers, including those derived from thiolan-3-ylmethanamine, have emerged as innovative approaches in anticancer therapy. Their unique reactivity and properties make them suitable for smart drug-delivery systems. These systems are designed to overcome the limitations associated with administering active pharmaceutical ingredients, especially in cancer treatment. The synthesis and application of thiolated polymers, such as chitosan (CTS) and hyaluronic acid (HA), have been extensively researched for their potential in anticancer formulations. These formulations are particularly effective for delivering taxanes and siRNA, highlighting the significant role of thiolated polymers in developing efficient treatments for cancer (Grosso & de-Paz, 2021).
Drug Delivery Systems
Thiolation of biopolymers enhances their mucoadhesive and mechanical properties, making them invaluable in drug delivery applications. The modification of biopolymers through various thiolation methods significantly improves their functionality, resulting in biopolymers with superior mucoadhesive and mechanical characteristics. These advancements have led to the development of drug delivery systems that are not only efficient but also biocompatible and biodegradable. Such systems are particularly beneficial for delivering therapeutic agents in a controlled manner, thereby improving patient outcomes (Puri et al., 2020).
Preactivated Thiomers in Drug Delivery
Preactivated thiomers represent an advancement in thiolated polymer technology, offering enhanced reactivity and protection against oxidation. These second-generation thiomers are characterized by their increased sulfhydryl ligand reactivity and stability, making them promising candidates for various pharmaceutical applications. Their properties, including mucoadhesive, permeation-enhancing, efflux pump inhibitory, and in situ gelling capabilities, make them suitable for a wide range of drug delivery applications. The innovative nature of preactivated thiomers underscores their potential in advancing the field of drug delivery (Ijaz & Bernkop‐Schnürch, 2015).
Tissue Engineering Applications
Thiolated polymers are increasingly used in the development of hydrogel matrices for tissue engineering. The synthesis of thiolated polymers and the fabrication of their hydrogel matrices have shown promising results in supporting the proliferation and differentiation of various cell types. These hydrogels offer biocompatibility and mimic cellular environments, making them suitable for creating scaffolds that can support tissue regeneration and repair. The advancements in thiolated polymer technology demonstrate its potential in developing effective solutions for tissue engineering (Gajendiran, Rhee, & Kim, 2018).
Safety and Hazards
Thiolan-3-ylmethanamine is classified as a dangerous substance. It has several hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the substance is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
thiolan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXHLQUGCFQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.